(2E)-2-(3,4-dichlorobenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
The compound (2E)-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic molecule featuring a thiazolo-triazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo-triazine core, followed by the introduction of the dichlorophenyl and fluorophenyl groups through various substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. The industrial methods also focus on optimizing the use of raw materials and minimizing waste production.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(2E)-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar dichlorophenyl group, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.
Uniqueness
(2E)-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: is unique due to its specific combination of dichlorophenyl and fluorophenyl groups attached to a thiazolo-triazine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C19H10Cl2FN3O2S |
---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
(2E)-2-[(3,4-dichlorophenyl)methylidene]-6-[(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C19H10Cl2FN3O2S/c20-13-6-3-11(7-14(13)21)9-16-18(27)25-19(28-16)23-17(26)15(24-25)8-10-1-4-12(22)5-2-10/h1-7,9H,8H2/b16-9+ |
InChI Key |
AQZTYXFZFXGBHU-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CC2=NN3C(=O)/C(=C\C4=CC(=C(C=C4)Cl)Cl)/SC3=NC2=O)F |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN3C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)SC3=NC2=O)F |
Origin of Product |
United States |
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